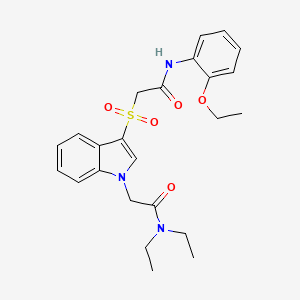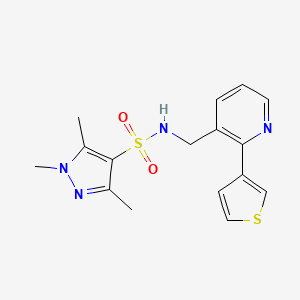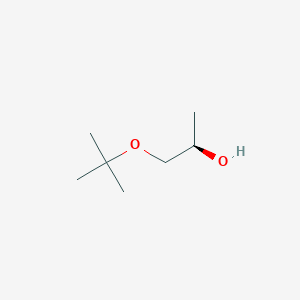
2,3,4,5,6-Pentafluorophenyl 3,4-dichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3,4,5,6-Pentafluorophenyl 3,4-dichlorobenzenesulfonate” is a chemical compound with the molecular formula C12H3Cl2F5O3S and a molecular weight of 393.11 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: C1=CC(=C(C=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl)Cl .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- 2,3,4,5,6-Pentafluorophenyl 3,4-dichlorobenzenesulfonate exhibits significant potential in chemical synthesis, particularly in producing derivatives of nitrobenzene and dinitrobenzene, which have applications in heterocyclic chemistry. These derivatives are formed through nucleophilic substitution reactions, enabling the introduction of various N- and S-containing groups into the benzene ring, expanding synthetic possibilities in this domain (Sipyagin et al., 2004).
Catalysis and Material Science
- The compound has relevance in material science, particularly in the preparation of amphiphilic corroles and metal complexes. This includes its use in the chlorosulfonation of tris(pentafluorophenyl)corrole, which results in a high yield of a specific isomer. This process is crucial for creating novel materials with potential applications in various industries (Mahammed, Goldberg, & Gross, 2001).
Organic and Organometallic Chemistry
- In organic and organometallic chemistry, tris(pentafluorophenyl)borane, a related compound, is recognized for its role as a strong boron Lewis acid. It is used as a catalyst or stoichiometric reagent in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Its unique properties allow it to catalyze tautomerizations and stabilize less favored tautomeric forms (Erker, 2005).
Environmental Chemistry
- The compound's analogs, such as polyfluorinated ether sulfonates, have been studied for their occurrence and distribution in environmental samples like municipal sewage sludge. This research is vital for understanding the environmental behaviors and potential adverse effects of these compounds (Ruan et al., 2015).
Photophysics and Electrochemistry
- The compound is also significant in the study of photophysics and electrochemistry. Research has been conducted on phlorin macrocycles containing pentafluorophenyl groups, focusing on their multielectron redox and photochemical properties. Such research is crucial for developing new materials with specific light absorption and redox characteristics (Pistner et al., 2013).
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3,4-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl2F5O3S/c13-5-2-1-4(3-6(5)14)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWRAMAVWZLBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl2F5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenylacetamide](/img/structure/B2957422.png)




![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2957432.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2957434.png)


![1-[(2,4-Dichlorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2957439.png)

